molecular formula C19H17BrF3N3O5 B11668107 N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11668107
M. Wt: 504.3 g/mol
InChI Key: NQJFHBSKWDVTEP-YSURURNPSA-N
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Description

N’-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, ethoxy, methoxy, nitro, and trifluoromethyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves the condensation of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of functional groups such as nitro and trifluoromethyl may enhance its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to its combination of bromine, ethoxy, methoxy, nitro, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17BrF3N3O5

Molecular Weight

504.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17BrF3N3O5/c1-3-31-17-6-12(14(20)9-16(17)30-2)10-24-25-18(27)7-11-4-5-13(19(21,22)23)8-15(11)26(28)29/h4-6,8-10H,3,7H2,1-2H3,(H,25,27)/b24-10+

InChI Key

NQJFHBSKWDVTEP-YSURURNPSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC

Origin of Product

United States

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